molecular formula C21H25N3O5S B2679639 N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3-methylphenyl)ethanediamide CAS No. 896286-99-0

N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2679639
CAS No.: 896286-99-0
M. Wt: 431.51
InChI Key: PAVMVJOILHDTEM-UHFFFAOYSA-N
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Description

N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3-methylphenyl)ethanediamide is a complex organic compound featuring a pyrrolidine ring, a methoxybenzenesulfonyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3-methylphenyl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Mechanism of Action

The mechanism of action of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-5-3-6-16(13-15)23-21(26)20(25)22-14-17-7-4-12-24(17)30(27,28)19-10-8-18(29-2)9-11-19/h3,5-6,8-11,13,17H,4,7,12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVMVJOILHDTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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